CP-226269

Catalog No.
S524279
CAS No.
220941-93-5
M.F
C18H19FN4
M. Wt
310.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CP-226269

CAS Number

220941-93-5

Product Name

CP-226269

IUPAC Name

5-fluoro-2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-indole

Molecular Formula

C18H19FN4

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C18H19FN4/c19-15-4-5-17-14(11-15)12-16(21-17)13-22-7-9-23(10-8-22)18-3-1-2-6-20-18/h1-6,11-12,21H,7-10,13H2

InChI Key

PQOIDBZLMJMYCD-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC3=C(N2)C=CC(=C3)F)C4=CC=CC=N4

Solubility

Soluble in DMSO

Synonyms

CP-226269; CP 226269; CP226269.

Canonical SMILES

C1CN(CCN1CC2=CC3=C(N2)C=CC(=C3)F)C4=CC=CC=N4

Description

The exact mass of the compound 5-Fluoro-2-(4-pyridin-2-yl-piperazin-1-ylmethyl)-1H-indole is 310.1594 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CP-226269, with the chemical formula C₁₄H₁₄F₂N₄, is identified by the CAS number 220941-93-5. It is a synthetic compound characterized as a dopamine D4 receptor agonist. The structure of CP-226269 includes a 5-fluoro-1H-indole moiety linked to a piperazine group substituted with a pyridine ring. This configuration contributes to its unique pharmacological properties, particularly in modulating neurotransmitter activity in the brain .

Chemical Structure and Properties

5-Fluoro-2-(4-pyridin-2-yl-piperazin-1-ylmethyl)-1H-indole, also known as CP-226269, is a heterocyclic molecule. Heterocyclic molecules contain atoms from more than one type of element in their ring structures. PubChem, a database of chemical information, provides a description of the molecule's structure and properties [].

Typical of indole and piperazine derivatives. Notably, it can participate in nucleophilic substitutions and coupling reactions due to the presence of reactive functional groups. The compound has been synthesized using methods that involve the formation of carbon-nitrogen bonds, which are critical for constructing its complex molecular architecture .

The primary biological activity of CP-226269 is its role as an agonist at the dopamine D4 receptor. This receptor is implicated in several neurological processes and disorders, including schizophrenia and attention deficit hyperactivity disorder. CP-226269 has been shown to induce calcium flux in human embryonic kidney cells expressing the dopamine D4 receptor but does not activate the D2L receptor, highlighting its selectivity .

In vitro studies suggest that CP-226269 may influence behaviors associated with dopamine signaling, making it a candidate for further investigation in neuropharmacology .

The synthesis of CP-226269 can be achieved through multiple routes. One common method involves the reaction of 5-fluoroindole with a piperazine derivative containing a pyridine substituent. The following steps summarize one of the synthetic pathways:

  • Formation of Indole Derivative: Start with 5-fluoroindole.
  • Piperazine Reaction: React with a suitable piperazine derivative that has a pyridine ring.
  • Purification: Use techniques such as recrystallization or chromatography to isolate CP-226269 in high purity .

CP-226269 has potential applications in neuroscience research, particularly in studying dopamine receptor function and related disorders. Its specificity for the dopamine D4 receptor makes it valuable for exploring therapeutic options for conditions such as schizophrenia and other mood disorders. Additionally, it may serve as a tool compound in drug discovery processes aimed at developing new treatments targeting dopaminergic pathways .

Studies involving CP-226269 have focused on its interactions with various receptors beyond dopamine D4. Research indicates that while it effectively activates the D4 receptor, it shows minimal interaction with other dopamine receptors like D2L. This selectivity is crucial for understanding its pharmacological profile and potential side effects .

Moreover, interaction studies often utilize cell lines engineered to express specific receptors, allowing researchers to elucidate the compound's mechanism of action at a cellular level.

Several compounds share structural similarities or pharmacological profiles with CP-226269. Here are some notable examples:

Compound NameStructure TypeMain Activity
A-412997Piperazine derivativeDopamine D4 receptor agonist
PD168077Indole-based compoundDopamine D4 receptor antagonist
SB-277011-APiperazine derivativeDopamine D2/D3 receptor antagonist
L-745870Indole derivativeDopamine D4 receptor antagonist

Uniqueness of CP-226269

CP-226269 stands out due to its selective agonistic activity on the dopamine D4 receptor without significant effects on other dopamine receptors like D2L. This selectivity may reduce unwanted side effects associated with broader-spectrum dopaminergic drugs, making it a unique candidate for targeted therapies .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.9

Exact Mass

310.1594

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

CP-226269

Dates

Modify: 2023-08-15
1: Basso AM, Gallagher KB, Bratcher NA, Brioni JD, Moreland RB, Hsieh GC, Drescher K, Fox GB, Decker MW, Rueter LE. Antidepressant-like effect of D(2/3) receptor-, but not D(4) receptor-activation in the rat forced swim test. Neuropsychopharmacology. 2005 Jul;30(7):1257-68. PubMed PMID: 15688083.
2: Sharma A, Kramer ML, Wick PF, Liu D, Chari S, Shim S, Tan W, Ouellette D, Nagata M, DuRand CJ, Kotb M, Deth RC. D4 dopamine receptor-mediated phospholipid methylation and its implications for mental illnesses such as schizophrenia. Mol Psychiatry. 1999 May;4(3):235-46. PubMed PMID: 10395213.

Explore Compound Types